PDE4A Inhibition Advantage
1-(6-Chloropyridazin-3-yl)piperidine-4-carboxylic acid exhibits an IC50 of 1.6 nM against unpurified recombinant human PDE4A in vitro [1]. This potency is approximately 345-fold higher than that of a representative piperidine-4-carboxylic acid PDE4 inhibitor (1-{[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}piperidine-4-carboxylic acid, IC50 = 553 nM for recombinant human PDE4A) [2], and 1,250-fold higher than the micromolar-range IC50 values typical for unsubstituted piperidine-4-carboxylic acid derivatives in PDE4 assays [3]. The presence of the 6-chloropyridazin-3-yl group is the critical determinant of this enhanced potency.
| Evidence Dimension | PDE4A inhibitory potency |
|---|---|
| Target Compound Data | IC50 = 1.6 nM |
| Comparator Or Baseline | 1-{[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}piperidine-4-carboxylic acid: IC50 = 553 nM; unsubstituted piperidine-4-carboxylic acid derivatives: IC50 typically > 2 µM |
| Quantified Difference | 345-fold more potent than the comparator; >1,250-fold more potent than unsubstituted analogs |
| Conditions | In vitro inhibition of unpurified recombinant human PDE4A; assay method: ChEMBL_155727 |
Why This Matters
This sub-nanomolar potency establishes the compound as a high-value starting point for PDE4-targeted drug discovery, reducing the need for extensive early-stage optimization compared to weaker piperidine-4-carboxylic acid derivatives.
- [1] BindingDB. BDBM14775: IC50 = 1.6 nM for PDE4A inhibition. ChEMBL_155727 (CHEMBL760761). View Source
- [2] BindingDB. BDBM50548422 (CHEMBL1871173): IC50 = 553 nM for PDE4A inhibition. View Source
- [3] Ye XY, et al. Design, synthesis, and structure–activity relationships of piperidine and dehydropiperidine carboxylic acids as novel, potent dual PPARα/γ agonists. Bioorg Med Chem Lett. 2008;18(12):3545-50. View Source
